Cas no 1182-06-5 (Cholesta-5,7-dien-3-ol,benzoate, (3b)-)

Cholesta-5,7-dien-3-ol,benzoate, (3b)- structure
1182-06-5 structure
Product name:Cholesta-5,7-dien-3-ol,benzoate, (3b)-
CAS No:1182-06-5
MF:C34H48O2
MW:488.743730545044
CID:147305
PubChem ID:102013

Cholesta-5,7-dien-3-ol,benzoate, (3b)- Chemical and Physical Properties

Names and Identifiers

    • Cholesta-5,7-dien-3-ol,benzoate, (3b)-
    • 5,7-Cholestandien-3.β.-ol, benzoate
    • [(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
    • 3B-Chonest-5,7-dien-3-ola benzoate
    • 7-DEHYDROCHOLESTERYL BENZOATE
    • benzoate,(3beta)-cholesta-7-dien-3-ol
    • benzoic acid [(3S,9S,10R,13R,14R,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] es
    • .DELTA.5,7-Cholesteryl benzoate
    • IHOQNBAZWVTKFK-BVBBTSNESA-N
    • NS00046039
    • cholesta-5,7-dien-3beta-yl benzoate
    • NSC 18184
    • Cholesta-5,7-dien-3beta-ol benzoate
    • 5,7-Cholestandien-3beta-ol, benzoate
    • 5,7-Cholestandien-3.beta.-ol, benzoate
    • NSC18184
    • SCHEMBL8614510
    • Cholesta-5, benzoate
    • 3.beta.-Benzoyloxycholesta-5,7-diene
    • 7-Dehydrocholesterol benzoate
    • Cholesta-5, benzoate, (3.beta.)-
    • Cholesta-5,7-dien-3beta-ol, benzoate
    • Cholesta-5,7-dien-3-beta-yl benzoate
    • 5, benzoate
    • CHEBI:34633
    • Delta(5,7)-cholesteryl benzoate
    • 1182-06-5
    • Cholesta-5,7-dien-3.beta.-ol benzoate
    • NSC-18184
    • Cholesta-5,7-dien-3.beta.-ol, benzoate
    • Q27116190
    • delta5,7-Cholesteryl benzoate
    • DTXSID30883661
    • 3b-benzoyloxycholesta-5,7-diene
    • Cholesta-5,7-dien-3-yl benzoate #
    • 3beta-Benzoyloxycholesta-5,7-diene
    • UNII-BHY886542N
    • Cholesta-5,7-dien-3-ol, benzoate, (3beta)-
    • BHY886542N
    • EINECS 214-653-6
    • Cholesta-5,7-dien-3-ol, benzoate, (3.beta.)-
    • Inchi: InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-15,23-24,27,29-31H,9-11,16-22H2,1-5H3/t24?,27?,29?,30?,31?,33-,34+/m0/s1
    • InChI Key: IHOQNBAZWVTKFK-RADPWPKRSA-N
    • SMILES: CC(CCCC(C1CCC2C3=CC=C4CC(CC[C@]4(C)C3CC[C@]12C)OC(C1C=CC=CC=1)=O)C)C

Computed Properties

  • Exact Mass: 488.36564
  • Monoisotopic Mass: 488.365430770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 8
  • Complexity: 860
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 10.2

Experimental Properties

  • PSA: 26.3
  • LogP: 9.17350

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